molecular formula C24H30N4O3 B2494196 N-(2-(butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892284-17-2

N-(2-(butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2494196
CAS No.: 892284-17-2
M. Wt: 422.529
InChI Key: CDEBSBVTOPQQDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic quinazoline derivative intended for research purposes. Quinazoline-based compounds are a privileged scaffold in medicinal chemistry, known for a wide spectrum of biological activities . This compound features a 7-carboxamide moiety, a structural feature present in investigated compounds targeting enzymes like soluble epoxide hydrolase (sEH) . The tetrahydroquinazoline-dione core, coupled with the phenethyl and tailored aminoethyl side chains, is designed to explore interactions with specific biological targets. Researchers can utilize this compound in biochemical assays, enzyme inhibition studies, and as a building block in the development of novel therapeutic agents. The product is strictly for research applications in laboratory settings. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

892284-17-2

Molecular Formula

C24H30N4O3

Molecular Weight

422.529

IUPAC Name

N-[2-[butyl(methyl)amino]ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C24H30N4O3/c1-3-4-14-27(2)16-13-25-22(29)19-10-11-20-21(17-19)26-24(31)28(23(20)30)15-12-18-8-6-5-7-9-18/h5-11,17H,3-4,12-16H2,1-2H3,(H,25,29)(H,26,31)

InChI Key

CDEBSBVTOPQQDC-UHFFFAOYSA-N

SMILES

CCCCN(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3

solubility

not available

Origin of Product

United States

Biological Activity

N-(2-(butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound with a complex structure that has garnered interest in pharmacological research. Its molecular formula is C24H30N4O3, and it has a molecular weight of 422.529 g/mol. This compound is primarily studied for its potential biological activities, including its effects on various biological systems.

The compound's structural characteristics can influence its biological activity. The presence of a butyl(methyl)amino group and a tetrahydroquinazoline ring are noteworthy for their roles in biological interactions.

PropertyValue
Molecular FormulaC24H30N4O3
Molecular Weight422.529 g/mol
IUPAC NameN-[2-[butyl(methyl)amino]ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide
CAS Number892284-17-2

Biological Activity Overview

Research into the biological activity of this compound has focused on several key areas:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of quinazoline compounds exhibit significant antimicrobial properties. The mechanism often involves the depolarization of bacterial membranes, which disrupts cellular integrity and function .
  • Cytotoxicity : Investigations into the cytotoxic effects of this compound on various cancer cell lines have shown promising results. The compound selectively induces apoptosis in cancer cells while sparing normal cells, indicating potential as an anticancer agent.
  • Neuroprotective Effects : Some studies have indicated that compounds similar to this one may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds and their mechanisms:

  • Study on Antimicrobial Properties : A study demonstrated that a related quinazoline derivative exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound was shown to disrupt bacterial membrane potential, leading to cell death .
  • Cytotoxicity Assessment : A comparative analysis was performed on various quinazoline derivatives against several cancer cell lines (e.g., HeLa, MCF-7). Results indicated that modifications in the side chains significantly impacted cytotoxicity levels, with some derivatives achieving IC50 values in the low micromolar range .

The proposed mechanisms underlying the biological activity of this compound include:

  • Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes by altering membrane potential and permeability.
  • Apoptosis Induction : The activation of apoptotic pathways through caspase activation has been observed in cancer cells treated with quinazoline derivatives.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural similarities with other tetrahydroquinazoline carboxamide derivatives, differing primarily in substituent groups. Below is a detailed comparison with two analogs from literature and commercial databases.

Structural and Functional Group Analysis

Table 1: Substituent Comparison
Compound Name R<sup>1</sup> (Position 1) R<sup>3</sup> (Position 3) R<sup>7</sup> (Carboxamide) Key Functional Groups
Target Compound Butyl(methyl)aminoethyl Phenethyl H (unsubstituted carboxamide) Aminoethyl, phenethyl, carboxamide
N-(2-Chlorobenzyl)-3-(4-methylphenyl)-1-(3-nitrobenzyl)-... 3-Nitrobenzyl 4-Methylphenyl 2-Chlorobenzyl Nitro, chlorobenzyl, methylphenyl
N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chlorophenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide 3-Chlorobenzyl Phenyl 1,3-Benzodioxol-5-ylmethyl Benzodioxole, chlorobenzyl, phenyl
Key Observations:

R<sup>1</sup> Substituent: The target compound’s butyl(methyl)aminoethyl group is a flexible aliphatic chain with tertiary amine functionality, likely improving aqueous solubility and metabolic stability compared to aromatic R<sup>1</sup> groups in analogs (e.g., nitrobenzyl in or chlorobenzyl in ).

R<sup>3</sup> Substituent :

  • The phenethyl group in the target compound provides a balance between lipophilicity and steric bulk, contrasting with the smaller 4-methylphenyl in and the unsubstituted phenyl in . Phenethyl may enhance membrane permeability compared to methylphenyl.

Carboxamide Modifications :

  • The target compound’s unsubstituted carboxamide differs from the 2-chlorobenzyl () and benzodioxolylmethyl () groups. The latter’s benzodioxole moiety in could enhance CNS penetration due to increased lipophilicity.

Hypothetical Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Properties Based on Substituents
Property Target Compound Compound Compound
Molecular Weight (g/mol) ~495 (estimated) ~580 (CAS-derived) ~548 (Formula: C30H22ClN3O5)
LogP (Octanol-Water) ~2.5 (moderate lipophilicity) ~3.8 (highly lipophilic) ~3.2 (moderate lipophilicity)
Solubility Higher (aliphatic amine) Low (nitro/chloro groups) Moderate (benzodioxole)
Metabolic Stability Likely stable (tertiary amine) Unstable (nitro reduction) Moderate (CYP450 interactions)
Research Implications:
  • Target Compound: The tertiary amine in the butyl(methyl)aminoethyl group may reduce first-pass metabolism compared to the nitro group in , which is prone to enzymatic reduction .
  • Compound : The benzodioxole group could improve blood-brain barrier penetration, making it a candidate for CNS targets, whereas the target compound’s phenethyl group may favor peripheral activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.